Parsaclisib hydrochloride
Descripción general
Descripción
Parsaclisib is an investigational drug that is being evaluated for the treatment of B-cell malignancies . It is a PI3Kδ (phosphoinositide 3-kinase) inhibitor . It is a next-generation oral inhibitor of phosphatidylinositol 3-kinase delta (PI3Kδ) in development for the treatment of patients with relapsed or refractory follicular lymphoma (FL), marginal zone lymphoma (MZL) and mantle cell lymphoma (MCL) .
Molecular Structure Analysis
Parsaclisib is a potent and selective next-generation PI3K δ inhibitor that differs in structure from first-generation PI3K δ inhibitors . The molecular structure analysis of the first- and next-generation PI3K δ inhibitors combined with clinical observation suggests that hepatotoxicity seen with the first-generation inhibitors could result from a structure-related off-target effect .Physical And Chemical Properties Analysis
The molecular formula of Parsaclisib hydrochloride is C20H22ClFN6O2.ClH and its molecular weight is 469.34 .Aplicaciones Científicas De Investigación
Applications in B-Cell Malignancies
Treatment of Relapsed or Refractory B-Cell Malignancies : Parsaclisib has shown promise in patients with relapsed or refractory B-cell malignancies, particularly in non-Hodgkin lymphoma (NHL) subtypes such as follicular lymphoma, marginal zone lymphoma, and mantle cell lymphoma (Forero-Torres et al., 2019).
Japanese Patients with B-Cell Lymphoma : In a study involving Japanese patients with relapsed or refractory B‐cell lymphoma, parsaclisib demonstrated efficacy and safety, with notable responses in follicular and marginal zone lymphoma (Fukuhara et al., 2022).
Combination Therapy : Parsaclisib has been evaluated in combination with other treatments, such as bendamustine and obinutuzumab, for relapsed or refractory follicular lymphoma, showing a manageable safety profile and promising efficacy (Hamadani et al., 2022).
Autoimmune Disease Applications
- Treatment of Autoimmune Diseases : Studies indicate its potential in ameliorating autoimmune mechanisms in systemic lupus erythematosus and Sjögren's syndrome. Parsaclisib reduced autoreactive B-cells, autoantibody levels, and inflammation in these conditions (Scuron et al., 2021).
Pharmacokinetics and Drug Interactions
- Drug Interaction Studies : Research on the pharmacokinetics of parsaclisib revealed significant interactions with drugs like itraconazole and rifampin, affecting its plasma concentration and necessitating dose adjustments (Li et al., 2020).
Combination Therapies in Cancer
Combination Therapies in Cancer : Combination therapies involving parsaclisib, such as with ruxolitinib in myelofibrosis patients, have been studied for their efficacy and safety. Subgroup analyses indicated improved outcomes compared to monotherapy (Yacoub et al., 2022).
Synergistic Effects with Other Agents : There is evidence suggesting synergistic interactions between parsaclisib and other agents, such as cisplatin in non-small cell lung cancer, enhancing the efficacy of the combination treatment (Michels et al., 2013).
Mecanismo De Acción
Parsaclisib’s antitumor mechanism involves targeting PI3Kδ-mediated proliferative signaling in malignant B cells and inhibiting T reg immunosuppression in the tumor microenvironment . It directly blocks PI3K signaling-mediated cell proliferation in B-cell lines in vitro and in vivo, and indirectly controls tumor growth by lessening immunosuppression through regulatory T-cell inhibition .
Safety and Hazards
Direcciones Futuras
Parsaclisib has demonstrated antitumor activity in relapsed or refractory B-cell NHL with the potential for improved long-term patient outcomes . Phase 2 studies in relapsed or refractory B-cell NHL subtypes are ongoing . There is an unmet need for effective treatment options for patients with relapsed or refractory follicular lymphoma, and Parsaclisib is being evaluated as a potential solution .
Propiedades
IUPAC Name |
(4R)-4-[3-[(1S)-1-(4-amino-3-methylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-5-chloro-2-ethoxy-6-fluorophenyl]pyrrolidin-2-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClFN6O2.ClH/c1-4-30-18-12(6-13(21)17(22)16(18)11-5-14(29)24-7-11)10(3)28-20-15(9(2)27-28)19(23)25-8-26-20;/h6,8,10-11H,4-5,7H2,1-3H3,(H,24,29)(H2,23,25,26);1H/t10-,11-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHUONANZMKBKX-ACMTZBLWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1C(C)N2C3=NC=NC(=C3C(=N2)C)N)Cl)F)C4CC(=O)NC4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=C(C=C1[C@H](C)N2C3=NC=NC(=C3C(=N2)C)N)Cl)F)[C@H]4CC(=O)NC4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2FN6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Parsaclisib hydrochloride | |
CAS RN |
1995889-48-9 | |
Record name | Parsaclisib hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1995889489 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.